molecular formula C19H16ClN5O2S B6538537 1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea CAS No. 1060349-45-2

1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B6538537
CAS No.: 1060349-45-2
M. Wt: 413.9 g/mol
InChI Key: XSTOUNUJXPDCQF-UHFFFAOYSA-N
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Description

The compound 1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea features a urea backbone bridging a substituted phenyl group and a thiophene ring. The phenyl group is modified with a chlorine atom at the 2-position and a 6-ethoxyimidazo[1,2-b]pyridazine moiety at the 5-position.

Properties

IUPAC Name

1-[2-chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-2-27-17-8-7-16-21-15(11-25(16)24-17)12-5-6-13(20)14(10-12)22-19(26)23-18-4-3-9-28-18/h3-11H,2H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTOUNUJXPDCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A chloro group at the second position.
  • An ethoxy-substituted imidazo[1,2-b]pyridazine moiety.
  • A thiophene ring connected via a urea linkage.

The primary biological activity of this compound is attributed to its role as a kinase inhibitor . Kinases are crucial in various signaling pathways, and their inhibition can lead to significant therapeutic effects in cancer and other diseases.

Inhibition of CDK8

Research indicates that compounds similar to this compound exhibit potent inhibition against cyclin-dependent kinase 8 (CDK8), which is involved in transcription regulation and has been implicated in oncogenesis. The inhibition of CDK8 can disrupt cancer cell proliferation and survival.

Biological Activity Data

Various studies have evaluated the biological activity of this compound through different assays. Below is a summary of key findings:

Study Activity Assessed IC50 Value (nM) Cell Line
Study 1CDK8 Inhibition10.1HCT116
Study 2Antiproliferative4.4U937
Study 3AntimicrobialMIC = 0.03 - 0.06 μg/mL against S. aureus-

Case Study 1: Anticancer Activity

In vitro studies demonstrated that the compound exhibits significant anticancer properties against various cell lines, including HCT116 and U937. The IC50 values indicate its potency in inhibiting cell growth and inducing apoptosis.

Case Study 2: Antimicrobial Properties

The compound was also tested for antimicrobial activity, showing effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 0.03 to 0.06 μg/mL. This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the urea and imidazo[1,2-b]pyridazine moieties significantly influence the biological activity. For instance:

  • Substitutions on the thiophene ring enhance potency.
  • The presence of the ethoxy group is crucial for maintaining solubility and bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea-Containing Compounds

Flufenoxuron
  • Structure : Benzoylurea derivative with fluorophenyl and trifluoromethyl groups .
  • Comparison: Both compounds share a urea moiety, but flufenoxuron lacks the imidazo[1,2-b]pyridazine core. The trifluoromethyl group in flufenoxuron enhances lipophilicity, whereas the thiophene in the target compound may improve π-π stacking interactions. Activity: Flufenoxuron is a commercial insecticide, highlighting urea's role in chitin synthesis inhibition .
1-(3-{7-[2-(4-Methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea
  • Structure : Imidazo[1,2-a]pyridine core with trifluoroethyl urea and piperazinyl-pyrimidinyl substituents .
  • Comparison :
    • The trifluoroethyl group increases metabolic stability compared to the thiophene in the target compound.
    • Physicochemical Data : LogP = 4.36, molecular weight = 510.51 .

Heterocyclic Core Variations

Pyridazin-3(2H)-ones ()
  • Structure: Pyridazinone core with chloro and phenyl substituents .
  • The ethoxy group in the target compound may enhance solubility compared to alkyl halides in pyridazinones.
Benzo[d]imidazo[2,1-b]thiazole Derivatives ()
  • Structure: Urea linked to a morpholinoethoxy-substituted benzo[d]imidazo[2,1-b]thiazole .
  • Comparison: The morpholinoethoxy group improves aqueous solubility, whereas the ethoxy group in the target compound offers simpler metabolic pathways.

Substituent Effects

  • Chloro Group: Present in both the target compound and pyridazinones (), enhancing electrophilicity and binding to hydrophobic pockets.
  • Thiophene vs. Trifluoroethyl : Thiophene (target) provides aromatic interactions, while trifluoroethyl () offers steric bulk and metabolic resistance.
  • Ethoxy vs. Morpholinoethoxy: Ethoxy (target) is less polar than morpholinoethoxy (), affecting membrane permeability.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents logP Molecular Weight Biological Activity
Target Compound Imidazo[1,2-b]pyridazine Cl, ethoxy, thiophen-2-yl urea N/A N/A Research compound
Flufenoxuron Benzoylurea Fluorophenyl, trifluoromethyl ~4.5* 488.8 Insecticide
Compound from Imidazo[1,2-a]pyridine Trifluoroethyl urea, piperazinyl 4.36 510.51 Kinase inhibitor (inferred)
Pyridazin-3(2H)-one ( ) Pyridazinone Chloro, phenyl ~2.8† ~250 Anticancer (inferred)

*Estimated based on structural analogs. †Calculated using fragment-based methods.

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